3-Methyl-4-(trifluoromethyl)biphenyl
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Overview
Description
3-Methyl-4-(trifluoromethyl)biphenyl: is an organic compound with the molecular formula C14H11F3 . It is a biphenyl derivative where one phenyl ring is substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under reflux .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-4-(trifluoromethyl)biphenyl is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. It is used in the development of pharmaceuticals with enhanced efficacy and reduced side effects. Research has shown that trifluoromethylated compounds can act as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Trifluoromethylbiphenyl: Similar structure but lacks the methyl group at the third position.
2,2’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups at the 2,2’ positions.
4,4’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups at the 4,4’ positions.
Uniqueness: 3-Methyl-4-(trifluoromethyl)biphenyl is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
13630-20-1 |
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Molecular Formula |
C14H11F3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)14(15,16)17/h2-9H,1H3 |
InChI Key |
SPJGPDMGUQXLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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